Chiral Center Introduction vs. Achiral Aromatic Analog 1020033-87-7
The target compound 1690854-75-1 possesses an sp³-hybridized carbon at the 5-position, creating a stereogenic center that is absent in the fully aromatic analog 5-(trifluoromethyl)imidazo[1,2-a]pyrimidine (CAS 1020033-87-7) . This structural distinction is critical for applications requiring enantiomerically pure building blocks . The saturated scaffold's three-dimensionality is also a key feature for fragment-based drug discovery where planar, aromatic compounds often yield flat, undruggable leads .
| Evidence Dimension | Presence of a stereogenic center |
|---|---|
| Target Compound Data | 1 chiral center (C-5 sp³ carbon bearing CF₃) |
| Comparator Or Baseline | 0 chiral centers (CAS 1020033-87-7; fully aromatic, planar C-5) |
| Quantified Difference | Qualitative; introduces chirality and three-dimensionality |
| Conditions | Structural comparison based on molecular formula and SMILES |
Why This Matters
For asymmetric synthesis and chiral drug candidate development, a stereogenic center is a non-negotiable structural feature; the achiral aromatic analog cannot serve as a substitute.
- [1] Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. View Source
